tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS No.: 1263177-13-4
Cat. No.: VC8226298
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263177-13-4 |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 |
| IUPAC Name | tert-butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13/h10H,4-9,14H2,1-3H3 |
| Standard InChI Key | SUOFDUWABCFZJT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N |
Introduction
Structural Analysis
Molecular Architecture
The compound features a 1-oxa-7-azaspiro[4.5]decane core, where a piperidine ring is fused to a tetrahydrofuran moiety via a spiro carbon atom. Key functional groups include:
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tert-Butyl carbamate (Boc): Provides steric protection for the secondary amine, enhancing stability during synthetic manipulations .
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Primary amine (-NH₂): Positioned at C3, enabling participation in nucleophilic reactions or hydrogen bonding .
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Spirocyclic framework: Confers rigidity, influencing conformational preferences in biological interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34–256.35 g/mol | |
| CAS Registry | 1263177-13-4 | |
| IUPAC Name | tert-Butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
| LogP | 2.14 |
Stereochemical Considerations
The C3 amino group introduces a chiral center. Enantioselective synthesis using ω-transaminases (ω-TAs) has been reported, yielding the (R)-enantiomer with >97% enantiomeric excess (ee) . This stereochemical control is critical for optimizing target binding in drug candidates .
Synthesis and Optimization
Conventional Synthetic Routes
Early methods involved multi-step sequences:
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Spirocyclization: Boc-protected piperidinone undergoes allyl zinc bromide addition, followed by bromination and base-mediated cyclization to form the spiro framework .
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Azide Reduction: Displacement of a bromide intermediate with sodium azide, followed by Staudinger reduction (PPh₃/H₂O) to yield the primary amine .
Limitations: Low scalability due to hazardous azide intermediates and moderate yields (~60%) .
Continuous Flow Chemistry
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Azide Formation: Performed in a continuous reactor at 150°C with 1.1 equiv NaN₃, reducing reaction time from 24 h (batch) to 10 min .
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Iminophosphorane Hydrolysis: Integrated flow system converts azides to amines using PPh₃/H₂O at 100°C, achieving 75% isolated yield .
Biocatalytic Transamination
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Enzyme-Catalyzed Resolution: ω-TA-200 catalyzes the conversion of a ketone precursor to (R)-enantiomer with 97.8% ee at 50 g/L substrate loading .
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Equilibrium Shifting: Nitrogen sweeping removes acetone byproduct, driving conversion to >99% .
Chemical Reactivity and Functionalization
Amine Reactivity
The C3 amine participates in:
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Acylation: Forms amides with carboxylic acids or activated esters .
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Reductive Amination: Reacts with ketones/aldehydes in the presence of NaBH₃CN .
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Salt Formation: Hydrochloride salts (e.g., CAS 2361644-23-5) improve solubility for biological assays .
Boc Deprotection
Treatment with HCl/dioxane or TFA cleaves the tert-butyl group, generating a free secondary amine for further derivatization .
Biological Activity and Mechanisms
Enzymatic Inhibition
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FAAH (Fatty Acid Amide Hydrolase): Structural analogs (e.g., 1-oxa-8-azaspiro[4.5]decane-8-carboxamides) inhibit FAAH, a target for pain and inflammation therapies .
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Antimicrobial Effects: Spirocyclic amines exhibit moderate activity against Gram-positive bacteria (MIC ~16 µg/mL).
Applications in Medicinal Chemistry
Drug Candidate Optimization
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Conformational Restriction: The spirocyclic core reduces entropic penalties in target binding, improving affinity for enzymes/receptors .
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Prodrug Design: Boc protection enhances pharmacokinetic properties, enabling controlled amine release in vivo .
Case Studies
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